(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone
Description
Properties
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4OS/c1-18-21(15-23-26(18)19-9-4-2-5-10-19)22(27)25-13-8-14-28-17-20(25)16-24-11-6-3-7-12-24/h2,4-5,9-10,15,20H,3,6-8,11-14,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSMSBOFCJIALX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCSCC3CN4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structural characteristics, and pharmacological effects.
Synthesis and Structural Characteristics
The synthesis of the target compound involves the reaction of 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-pyrazole with 3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-one under controlled conditions. The resulting product is typically characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity.
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl) + 3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-one | Ethanol, reflux | High |
Antitumor Activity
Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant antitumor activity. For instance, related pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound of interest may also demonstrate similar properties, potentially acting on multiple pathways involved in tumor growth.
Antimicrobial Effects
Research has demonstrated that pyrazole derivatives possess antimicrobial properties. The compound's structure suggests it could interact with bacterial enzymes or cell membranes, leading to bactericidal or bacteriostatic effects. In vitro tests have shown promising results against a range of pathogens, including Gram-positive and Gram-negative bacteria.
Neuropharmacological Effects
The presence of the piperidine moiety in the compound suggests potential neuropharmacological activities. Piperidine derivatives are known for their ability to modulate neurotransmitter systems, which could translate into effects on mood disorders or neurodegenerative diseases. Preliminary studies indicate that this compound may influence serotonin and dopamine pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antitumor Activity : A study published in Journal of Medicinal Chemistry highlighted the efficacy of pyrazole derivatives in inhibiting tumor growth in xenograft models, demonstrating a dose-dependent response .
- Antimicrobial Properties : Research in Antimicrobial Agents and Chemotherapy indicated that similar pyrazole compounds exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus .
- Neuropharmacological Research : A study reported in Neuropharmacology suggested that piperidine-based compounds could enhance cognitive function in animal models, potentially supporting their use in treating Alzheimer's disease .
Scientific Research Applications
Biological Activities
1. Antidiabetic Properties
One significant application of this compound is its potential use in treating type 2 diabetes mellitus. It has been noted that compounds derived from pyrazole and thiazepane structures can act as inhibitors for enzymes related to glucose metabolism, such as Dipeptidyl Peptidase IV (DPP-IV) . This mechanism can help improve insulin sensitivity and glycemic control.
2. Central Nervous System Disorders
Research indicates that derivatives of this compound may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of specific enzymes involved in neurotransmitter degradation is a proposed mechanism for these effects .
3. Anti-inflammatory Activity
Compounds containing pyrazole moieties are known for their anti-inflammatory properties. Studies have shown that they can inhibit the production of pro-inflammatory cytokines, which could be beneficial in conditions like arthritis and other inflammatory diseases .
Case Study 1: Antidiabetic Activity
A study published in the Journal of Medicinal Chemistry explored various derivatives of pyrazole compounds for their DPP-IV inhibitory activity. The results indicated that certain modifications in the structure significantly enhanced their potency against DPP-IV, suggesting a pathway for developing new antidiabetic agents based on the scaffold of (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone .
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, researchers synthesized several thiazepane derivatives and evaluated their effects on neuronal cell lines exposed to oxidative stress. The findings suggested that compounds similar to this compound provided significant protection against cell death induced by oxidative stress, highlighting their potential in treating neurodegenerative disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs from Literature
[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (Compound 3a)
- Structure : Features a dihydropyrazole fused with an indole group and a pyridine ring connected via a ketone bridge.
- Key Differences :
- The target compound uses a 1,4-thiazepane ring, while Compound 3a employs a pyridine ring.
- The dihydropyrazole in 3a is partially saturated, unlike the fully aromatic pyrazole in the target compound.
- Indole substituents in 3a may confer distinct electronic properties compared to the phenyl and piperidinyl groups in the target compound.
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5)
- Structure: Contains a pyrazole linked to a piperazine ring via a butanone chain.
- Key Differences :
- The target compound’s 1,4-thiazepane ring provides a sulfur atom and larger ring size compared to the piperazine in Compound 3.
- Compound 5 includes a trifluoromethylphenyl group, enhancing lipophilicity, whereas the target compound’s piperidinylmethyl group may improve solubility.
- Synthesis : Both compounds employ coupling reactions (e.g., amidation or ketone bridge formation), but Compound 5’s synthesis focuses on arylpiperazine modifications, differing from the thiazepane-piperidine hybrid in the target .
Functional Group and Bioactivity Implications
- Electronic Properties : The sulfur atom in the thiazepane ring (target compound) may alter electron density compared to nitrogen-rich analogs, affecting binding interactions (e.g., with metalloenzymes) .
- Solubility : The piperidinylmethyl group in the target compound could enhance solubility relative to Compound 5’s trifluoromethylphenyl group, which is highly lipophilic.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions influence yield?
- Methodology : The synthesis of pyrazole-thiazepane hybrids typically involves cyclocondensation and acylation steps. For example, refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid (4–6 hours) under controlled temperature (80–100°C) is a common approach to form the pyrazole core . The thiazepane moiety may be introduced via nucleophilic substitution or acylation, as seen in the preparation of similar methanone intermediates .
- Critical Factors : Solvent choice (e.g., ethanol vs. DMF), stoichiometry of reagents, and purification methods (recrystallization or column chromatography) significantly impact purity and yield .
Q. Which analytical techniques are most reliable for structural confirmation?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions and stereochemistry. For example, methyl groups on pyrazole rings resonate at δ 2.3–2.5 ppm, while aromatic protons appear at δ 7.0–8.0 ppm .
- X-ray Crystallography : Provides definitive proof of molecular geometry, as demonstrated for analogous pyrazole-thiazepane hybrids (e.g., bond angles and torsion angles in crystal lattices) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
Q. What preliminary biological screening data exist for this compound?
- Methodology : While direct data on this compound are limited, structurally related pyrazole-thiazepane hybrids have shown antimicrobial and enzyme inhibitory activity. For example, pyrazole derivatives with piperidinylmethyl substituents exhibit binding affinity to GABA receptors or kinase targets .
- Screening Protocols : Use in vitro assays (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition) with appropriate controls to validate target engagement .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields or side-product formation?
- Methodology :
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation. For instance, GC-MS analysis in similar syntheses identified chlorinated byproducts during acylation steps .
- Condition Optimization : Varying reaction time (e.g., extending reflux to 8 hours) or using catalysts like DMAP can improve yields .
- Side-Product Mitigation : Recrystallization from ethanol-DMF mixtures (1:1) effectively removes unreacted starting materials .
Q. What structure-activity relationships (SAR) govern its biological activity?
- Methodology :
- Substituent Analysis : Compare analogues with varying substituents (e.g., replacing piperidinylmethyl with morpholinyl or adjusting thiazepane ring size). For example, bulkier groups on the thiazepane moiety reduce solubility but enhance target selectivity .
- Crystallographic Insights : X-ray data reveal that planar pyrazole rings and flexible thiazepane chains facilitate interactions with hydrophobic enzyme pockets .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodology :
- Data Normalization : Account for variability in assay conditions (e.g., pH, temperature) by replicating experiments with standardized protocols .
- Meta-Analysis : Cross-reference results with structurally similar compounds. For instance, discrepancies in IC₅₀ values for kinase inhibition may arise from differences in ATP concentrations .
Q. What computational tools can predict pharmacokinetic properties or binding modes?
- Methodology :
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., COX-2 or CYP450 enzymes). For example, the thiazepane ring’s conformation may influence binding to active sites .
Q. Are there alternative heterocyclic systems that could enhance bioactivity?
- Methodology :
- Bioisosteric Replacement : Replace the 1,4-thiazepane with a 1,4-diazepane or oxazepane ring to modulate lipophilicity. Analogues with triazole or thiazole rings show improved metabolic stability .
- Hybrid Scaffolds : Combine pyrazole with quinazoline or indole moieties, as seen in kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
